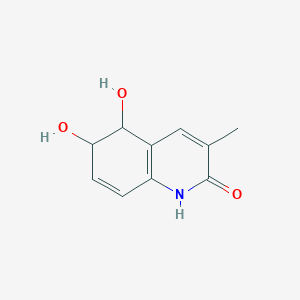
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one is a quinolone and a dihydroxyquinoline.
科学的研究の応用
Chemical Reactions and Synthesis
Oxidation and Methylation Reactions : Arene oxides of quinoline, including compounds structurally related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been studied for various chemical reactions such as epoxidation, N-oxidation, and N-methylation (Boyd et al., 1991).
Antioxidant Properties in Industrial Applications : Synthesized derivatives of quinolinone, related to 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one, have been evaluated for their antioxidant efficiency in lubricating greases, showcasing their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Quinoline Derivatives : Research has focused on the synthesis and characterization of quinoline derivatives, which include structures similar to the compound , for their potential uses in various fields (Patel & Patel, 2017).
Biological and Pharmacological Research
Microbial Metabolism : Studies on the degradation of quinoline derivatives by bacteria have identified compounds like 5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one as metabolites, suggesting their role in microbial pathways (Schach, Schwarz, Fetzner, & Lingens, 1993).
Cytotoxicity Studies : Research has been conducted on similar quinoline derivatives for their potential antineoplastic activity, indicating the significance of these compounds in cancer research (Anderson, Mcpherson, New, & Rick, 1984).
Tubulin Polymerization Inhibition : Some studies have synthesized and evaluated quinoline derivatives for their potential to inhibit tubulin polymerization, a critical process in cell division, suggesting their role in cancer treatment research (Wang et al., 2014).
特性
製品名 |
5,6-dihydroxy-3-methyl-5,6-dihydroquinolin-2(1H)-one |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.2 g/mol |
IUPAC名 |
5,6-dihydroxy-3-methyl-5,6-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H11NO3/c1-5-4-6-7(11-10(5)14)2-3-8(12)9(6)13/h2-4,8-9,12-13H,1H3,(H,11,14) |
InChIキー |
SQVOTYNRTIAIBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=CC(C2O)O)NC1=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



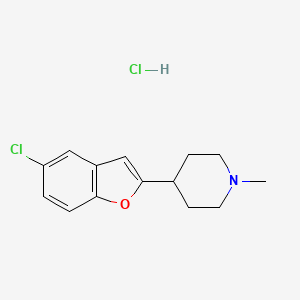
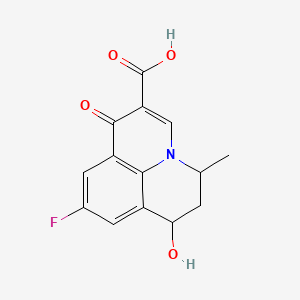
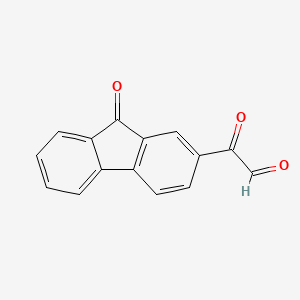
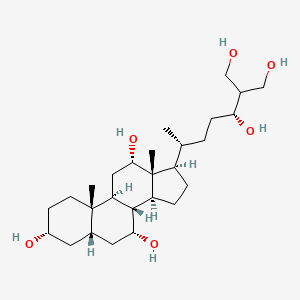
![7-Hydroxy-8-[(naphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B1201889.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-[1-[[(2S)-1-[[(2R)-5-amino-1-methoxy-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methyl 10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decanoate](/img/structure/B1201890.png)
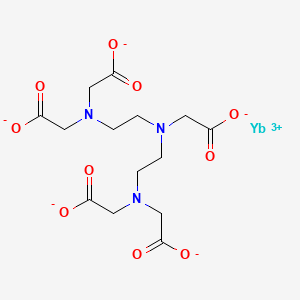
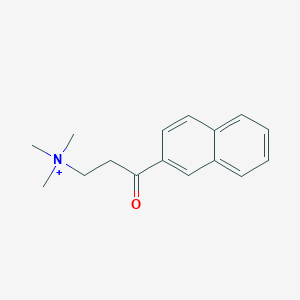
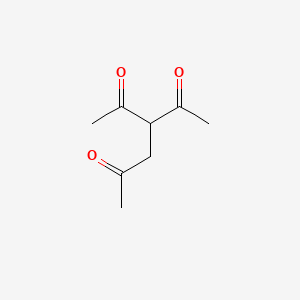
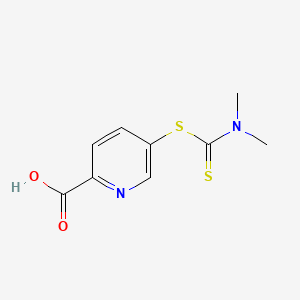
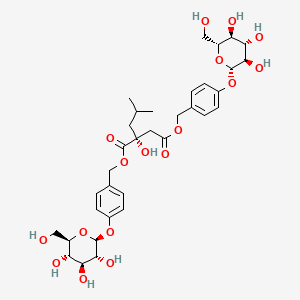
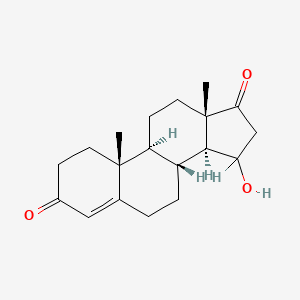
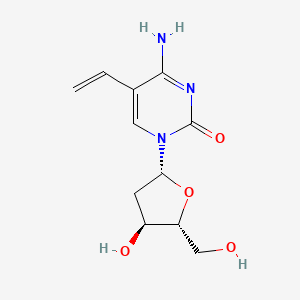
![[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1201905.png)